molecular formula C25H23N5O5S2 B2668705 4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 868212-67-3

4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Numéro de catalogue: B2668705
Numéro CAS: 868212-67-3
Poids moléculaire: 537.61
Clé InChI: DURPESPMXVJXHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzamide core substituted with two distinct sulfamoyl groups:

  • Position 4 (benzamide ring): A methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)Ph).
  • Position N (amide linkage): A 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl group (-Ph-SO₂NH-(4-methylpyrimidin-2-yl)).

Propriétés

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5S2/c1-18-16-17-26-25(27-18)29-36(32,33)22-14-10-20(11-15-22)28-24(31)19-8-12-23(13-9-19)37(34,35)30(2)21-6-4-3-5-7-21/h3-17H,1-2H3,(H,28,31)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURPESPMXVJXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of Intermediate Sulfonamides: The initial step involves the reaction of aniline derivatives with sulfonyl chlorides to form sulfonamide intermediates. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine.

    Coupling Reactions: The intermediate sulfonamides are then subjected to coupling reactions with appropriate aromatic compounds. These reactions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Final Assembly: The final step involves the assembly of the intermediate compounds to form the target compound. This step may require additional reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may result in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles. Common reagents for these reactions include halogens, alkylating agents, and nucleophilic species.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, appropriate solvents and catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonamide groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways and processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfamoyl-Benzamide Derivatives

The following table compares key structural analogs, focusing on substituent modifications and physicochemical properties:

Compound Name Substituent R₁ (Benzamide) Substituent R₂ (Amide Linkage) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features Reference
Target Compound -SO₂N(CH₃)Ph -Ph-SO₂NH-(4-methylpyrimidin-2-yl) C₂₆H₂₅N₅O₅S₂* ~555.6* ~3.0* Dual sulfamoyl groups; pyrimidine heterocycle
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide -SO₂N(iBu)₂ Same as target C₂₆H₃₃N₅O₅S₂ 559.7 3.5 Branched alkyl chains enhance lipophilicity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide -NO₂ Same as target C₁₈H₁₅N₅O₅S 413.4 1.5 Nitro group increases electron-withdrawing effects
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide -C₃H₆Ph -Ph-SO₂NH-(pyrimidin-2-yl) C₂₁H₂₂N₄O₃S 410.5 2.8 Butanamide chain improves membrane permeability
4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide -2,5-dioxopyrrolidin-1-yl Same as target C₂₁H₁₉N₅O₅S 453.5 1.2 Cyclic ketone enhances rigidity

*Calculated based on structural similarity to analogs.

Key Observations:
  • Lipophilicity : Branched alkyl substituents (e.g., bis(2-methylpropyl)) increase XLogP3 values, suggesting improved membrane permeability but reduced solubility .
  • Bioactivity Trends : indicates that aryl substitutions (e.g., pyrimidinyl, pyrazolyl) reduce cytotoxic activity compared to simpler groups, highlighting the importance of substituent optimization .
Antimicrobial and Cytotoxic Profiles:
  • Sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide): A known sulfonamide antibiotic with a pyrimidinyl sulfamoyl group. Its activity is attributed to competitive inhibition of dihydropteroate synthase (DHPS). The 4-methylpyrimidin-2-yl group in the target compound may mimic this binding interaction .
  • Compound 5h () : A fluorinated analog with [α]D = +11.7° and moderate cytotoxicity (HPLC purity >95%). Fluorine substitution often enhances metabolic stability .
  • Selenoyl Derivatives (): Compounds bearing selenoyl groups (e.g., 4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl) selenoyl benzamide) exhibit reduced cytotoxic activity, suggesting selenium’s redox properties may interfere with target binding .

Structural Insights from Crystallography and Simulation

  • SHELX Programs () : Widely used for small-molecule crystallography, these tools have resolved structures of sulfonamide derivatives, aiding in understanding hydrogen-bonding networks involving sulfamoyl groups .
  • Amber Simulations () : Molecular dynamics studies predict that the 4-methylpyrimidin-2-yl group stabilizes interactions with hydrophobic enzyme pockets, a feature shared with sulfamethazine .

Activité Biologique

The compound 4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N4O4S2C_{22}H_{22}N_4O_4S_2, with a molecular weight of approximately 446.56 g/mol. The structure consists of a benzamide core substituted with sulfamoyl groups that enhance its pharmacological properties.

Structural Features

  • Benzamide Core : Provides a scaffold for biological activity.
  • Sulfamoyl Groups : Enhance solubility and biological interactions.
  • Methyl and Phenyl Substituents : Influence the compound's binding affinity and selectivity.

Research suggests that compounds with sulfamoyl functional groups exhibit significant biological activities, including:

  • Antitumor Activity : Inhibition of cancer cell proliferation through various pathways.
  • Antimicrobial Properties : Potential effectiveness against bacterial infections.

In Vitro Studies

In vitro studies have shown that this compound demonstrates:

  • Cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells. The IC50 values indicate effective concentrations for inhibiting cell growth.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.2
CCRF-CEM (Leukemia)3.8
A549 (Lung Cancer)4.5

Case Studies

  • Breast Cancer Treatment : A study evaluated the effects of the compound on MCF-7 cells, revealing a dose-dependent inhibition of cell proliferation. The mechanism involved the downregulation of key proteins involved in the cell cycle.
  • Leukemia Resistance : Another study focused on CCRF-CEM cells resistant to methotrexate, demonstrating that the compound could overcome resistance mechanisms by targeting dihydrofolate reductase (DHFR) pathways, leading to enhanced therapeutic efficacy.

ADMET Properties

The pharmacokinetics of 4-[methyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide are crucial for its development as a drug candidate:

  • Absorption : High solubility due to sulfamoyl groups.
  • Distribution : Predicted to have good tissue penetration based on structural characteristics.
  • Metabolism : Primarily hepatic, with potential for active metabolites.
  • Excretion : Renal clearance expected due to polar functional groups.

Toxicity Studies

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.